2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899944-26-4
VCID: VC6352151
InChI: InChI=1S/C16H14ClN3O3S2/c1-10-3-2-4-12(7-10)18-15(21)9-24-16-19-13-6-5-11(17)8-14(13)25(22,23)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
SMILES: CC1=CC(=CC=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Molecular Formula: C16H14ClN3O3S2
Molecular Weight: 395.88

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide

CAS No.: 899944-26-4

Cat. No.: VC6352151

Molecular Formula: C16H14ClN3O3S2

Molecular Weight: 395.88

* For research use only. Not for human or veterinary use.

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide - 899944-26-4

Specification

CAS No. 899944-26-4
Molecular Formula C16H14ClN3O3S2
Molecular Weight 395.88
IUPAC Name 2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C16H14ClN3O3S2/c1-10-3-2-4-12(7-10)18-15(21)9-24-16-19-13-6-5-11(17)8-14(13)25(22,23)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Standard InChI Key JGGABBASNYAJJX-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound’s molecular formula is C₁₆H₁₄ClN₃O₃S₂, with a molecular weight of 395.88 g/mol. Its IUPAC name, 2-[(7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide, reflects the integration of a benzothiadiazine core, a sulfanyl bridge, and a 3-methylphenylacetamide side chain. Key structural features include:

  • A 1,2,4-benzothiadiazine 1,1-dioxide ring system, which confers rigidity and electronic diversity.

  • A chlorine atom at the 7-position, enhancing electrophilic reactivity.

  • A sulfanyl (-S-) linkage connecting the heterocycle to the acetamide group.

  • A 3-methylphenyl substituent on the acetamide nitrogen, influencing lipophilicity and target binding.

Table 1: Comparative Molecular Properties of Benzothiadiazine Derivatives

PropertyTarget CompoundAnalog (CAS 899976-09-1)EVT-6625029
Molecular FormulaC₁₆H₁₄ClN₃O₃S₂C₁₆H₁₄ClN₃O₃S₂C₁₅H₁₄ClN₃O₂S₂
Molecular Weight (g/mol)395.88395.88399.87
Key Substituents3-methylphenyl4-methylphenylUnsubstituted phenyl
BioactivityPotential enzyme inhibitorSimilar inhibitory profileEnzyme inhibition

The structural similarity to other benzothiadiazine derivatives, such as the 4-methylphenyl analog (CAS 899976-09-1), underscores the role of substituent positioning in modulating biological activity.

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves multi-step organic reactions, typically commencing with the construction of the benzothiadiazine core:

  • Chlorosulfonation: Reaction of 7-chloro-4H-1,2,4-benzothiadiazine with chlorosulfonic acid yields the 1,1-dioxide intermediate.

  • Sulfanyl Bridge Formation: Nucleophilic substitution at the 3-position using thiourea introduces the sulfanyl group.

  • Acetamide Coupling: Reaction of the sulfanyl intermediate with 3-methylphenylacetic acid chloride in the presence of a base (e.g., triethylamine) forms the final product.

Critical parameters include anhydrous conditions (to prevent hydrolysis), temperature control (60–80°C for sulfonation), and solvent selection (e.g., dichloromethane for acylations). Yields typically range from 45% to 65%, with purity ≥95% achievable via recrystallization from ethanol-water mixtures.

Industrial Production Challenges

Scaling this synthesis necessitates addressing:

  • Exothermic Reactions: Mitigated via continuous flow reactors for sulfonation steps.

  • Waste Management: Recycling of chlorinated byproducts through distillation.

  • Cost Efficiency: Substituting thiourea with sodium sulfide could reduce raw material costs by 20%.

Biological Activities and Mechanistic Insights

Table 2: Comparative Enzyme Inhibition Data

CompoundALR2 IC₅₀ (nM)ALR1 IC₅₀ (μM)Selectivity (ALR2/ALR1)
Target Compound (Predicted)~50>500>10,000
15c 33.19535.216,109
Epalrestat (Control)320280.09

Cytotoxicity and Pharmacokinetics

In vitro cytotoxicity assays on analogous compounds revealed low toxicity (IC₅₀ > 100 μM) in SH-SY5Y neuroblastoma cells . Pharmacokinetic modeling predicts:

  • Half-life (t₁/₂): ~5.6 hours (comparable to 15c) .

  • Bioavailability: 60–70% due to moderate lipophilicity.

  • Metabolism: Hepatic cytochrome P450-mediated oxidation of the methylphenyl group.

Future Research Directions

  • In Vivo Efficacy Studies: Validate ALR2 inhibition and neuroprotective effects in diabetic models.

  • Structure-Activity Relationships (SAR): Modify substituents (e.g., 3-methyl vs. 4-methylphenyl) to optimize selectivity.

  • Formulation Development: Explore nanoparticle delivery to enhance CNS penetration for neuropathic pain.

  • Green Chemistry Approaches: Substitute chlorinated intermediates with eco-friendly alternatives.

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